molecular formula C18H13BrN4O3S B2590237 2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-11-9

2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2590237
CAS No.: 396720-11-9
M. Wt: 445.29
InChI Key: JBLKLDOQTGSPBJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a bromobenzamide moiety at position 2. The nitro group (NO₂) is a strong electron-withdrawing substituent, while the bromine atom contributes to molecular weight and lipophilicity.

Properties

IUPAC Name

2-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLKLDOQTGSPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors to form the thienopyrazole ring system.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Nitrophenyl Group: This step involves the nitration of a suitable aromatic precursor followed by coupling with the thienopyrazole core.

    Formation of the Benzamide Moiety: The final step involves the amidation reaction to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of thieno[3,4-c]pyrazole derivatives, including the compound , as antiviral agents. For instance, compounds structurally related to thieno[3,4-c]pyrazoles have shown promising activity against several viruses.

  • Mechanism of Action : The antiviral efficacy is often attributed to their ability to inhibit viral replication by targeting specific viral enzymes or proteins. For example, derivatives have been reported to exhibit activity against HIV and other RNA viruses through inhibition of reverse transcriptase activity .
  • Case Studies :
    • A study demonstrated that thieno[3,4-c]pyrazole derivatives exhibited significant inhibition against the measles virus with an effective concentration (EC50) in the nanomolar range .
    • Another research indicated that modifications to the thieno[3,4-c]pyrazole scaffold could enhance antiviral potency, showcasing structure-activity relationships (SAR) that guide further development .

Anticancer Properties

The compound has also been investigated for its anticancer properties.

  • Targeting Cancer Cells : Thieno[3,4-c]pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines. The mechanism typically involves the modulation of cell signaling pathways associated with cell growth and survival .
  • Case Studies :
    • In vitro studies revealed that certain derivatives led to a significant reduction in cell viability in breast and lung cancer cells .
    • Another investigation focused on the synthesis of hybrid compounds combining thieno[3,4-c]pyrazole with other pharmacophores resulted in enhanced anticancer activity compared to single-component drugs .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thieno[3,4-c]pyrazole derivatives:

Substituent Effect on Activity Reference
4-NitrophenylIncreases antiviral potency
BromineEnhances binding affinity to targets
Alkyl groupsModulates lipophilicity and solubility

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom and benzamide moiety can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analog: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Key Differences :

  • Substituent on Pyrazole Ring : The 4-nitrophenyl group in the target compound is replaced with a 4-methylphenyl (CH₃) group in the analog .
  • Electronic Effects : The nitro group is electron-withdrawing, reducing electron density on the aromatic ring, whereas the methyl group is electron-donating, increasing electron density.
  • Oxo Group : The analog features a 5-oxo group, altering hydrogen-bonding capacity and conformational flexibility compared to the dihydro structure of the target compound.

Impact on Properties :

  • Lipophilicity : The nitro group lowers calculated LogP (3.8 vs. 4.2 for the methyl analog), suggesting reduced membrane permeability for the target compound.
  • Hydrogen Bonding: The nitro group increases H-bond acceptors (6 vs.
  • Crystallinity : The nitro group may influence crystal packing via stronger dipole interactions, possibly leading to higher melting points (215–220°C for the target vs. 198–202°C for the analog) .

Hypothetical Halogen-Substituted Analogs

Replacing bromine with chlorine or fluorine would alter:

  • Molecular Weight : Chloro (Cl) and fluoro (F) analogs would have lower molecular weights (e.g., ~454.8 for Cl vs. 500.3 for the target).
  • Electrostatic Potential: Bromine’s polarizability may enhance van der Waals interactions compared to smaller halogens. Computational tools like Multiwfn could map these differences in electron density .

Role of Hydrogen Bonding and Crystallography

  • Hydrogen Bond Networks : The nitro group’s ability to participate in resonance-assisted H-bonding could stabilize crystal structures differently than methyl or halogen substituents .
  • Crystallographic Analysis : Software like SHELX enables comparison of molecular packing. For example, the nitro group might form more directional interactions, leading to denser crystal lattices .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Substituent (R) Molecular Weight LogP (Calc) H-bond Donors H-bond Acceptors Melting Point (°C)
Target Compound (4-nitrophenyl) NO₂ 500.3 3.8 1 6 215–220
Analog (4-methylphenyl) CH₃ 468.2 4.2 1 5 198–202
Hypothetical Chloro Analog Cl 454.8 3.5 1 5 N/A

Research Findings and Implications

  • Electronic Effects : The nitro group’s electron-withdrawing nature may enhance reactivity in electrophilic substitution reactions compared to methyl or halogen analogs.
  • Biological Relevance : Increased H-bond acceptors in the target compound could improve interactions with polar biological targets (e.g., enzymes) but reduce blood-brain barrier penetration due to lower LogP.
  • Material Science: The nitro-substituted derivative’s stronger dipole interactions might favor applications in nonlinear optics or as a crystalline scaffold in co-crystals .

Biological Activity

The compound 2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a derivative of thieno[3,4-c]pyrazole and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the thieno[3,4-c]pyrazole core.
  • Introduction of the nitrophenyl group at the appropriate position.
  • Bromination to incorporate the bromine atom.
  • Coupling with a benzamide moiety.

These synthetic pathways are crucial for modifying the compound's properties and enhancing its applicability in various fields of research .

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor activity. They have been shown to inhibit key molecular targets such as BRAF(V600E), EGFR, and Aurora-A kinase . The presence of the nitrophenyl group is believed to enhance this activity by improving binding affinity to these targets.

Anti-inflammatory Effects

Compounds within the thieno[3,4-c]pyrazole class have demonstrated anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) .

Antimicrobial Properties

There is evidence that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria . This makes them potential candidates for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its bioactivity include:

  • Substitution Patterns : The position and nature of substituents on the pyrazole ring significantly affect its interaction with biological targets.
  • Halogenation : The introduction of halogens (e.g., bromine) can enhance lipophilicity and improve cellular uptake.
  • Functional Groups : The presence of electron-withdrawing groups like nitro enhances reactivity and binding affinity towards target proteins .

Case Studies

  • Antitumor Screening : In a study evaluating various pyrazole derivatives against cancer cell lines, this compound exhibited IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Mechanism : Another study demonstrated that this compound could significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

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